molecular formula C21H31N3O2 B2516750 1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1209305-01-0

1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2516750
CAS No.: 1209305-01-0
M. Wt: 357.498
InChI Key: VYDHDVNDJQISLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound characterized by the presence of an adamantane ring, a piperidine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as P2X receptors. The adamantane ring is known to exhibit inhibitory potential towards these receptors, particularly P2X7R, which plays a role in neuroinflammation and pain pathways . The compound’s binding to these receptors modulates their activity, leading to therapeutic effects.

Comparison with Similar Compounds

1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-adamantyl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-13(2)18-22-23-19(26-18)17-3-5-24(6-4-17)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHDVNDJQISLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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